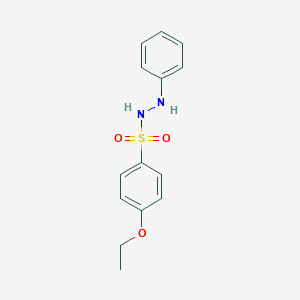![molecular formula C21H20F3N3O3 B5011087 3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines such as morpholine, yielding 60–88% yields. This process also includes intramolecular cyclization reactions of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones, previously prepared through reactions with 4-bromoaniline (Bonacorso et al., 2018). Additionally, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide via condensation methods provides insight into related compound synthesis (Ji et al., 2018).
Molecular Structure Analysis
Crystal structure determinations reveal the geometric and electronic features crucial for understanding the chemical behavior and potential interactions of such compounds. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide's crystal structure offers insights into its molecular arrangement and potential reactivity patterns (Lu et al., 2017).
Chemical Reactions and Properties
The chemical behavior of compounds containing morpholinyl and pyrrolidinyl groups, such as pyrolysis leading to amidines and/or benzanilides, highlights the diverse reactivity and potential for forming novel structures (Pocar et al., 1998).
Physical Properties Analysis
Analyzing the physical properties, including photophysical behavior and interactions with biomolecules such as ct-DNA, provides valuable information about the compound's potential applications and interactions within biological systems (Bonacorso et al., 2018).
Chemical Properties Analysis
The reactivity of similar compounds under various conditions, including their interaction with other chemical entities and their potential antibacterial activities, sheds light on the chemical properties that could be anticipated for 3-{[4-(4-Morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. This includes the formation of diverse supramolecular synthons in the solid state and their implications for pharmaceutical development and crystal engineering (Chai et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is currently unknown . The compound is structurally related to morpholine-based pharmaceuticals , suggesting it may interact with similar biological targets
Mode of Action
Based on its structural similarity to other morpholine-based pharmaceuticals , it may interact with its targets through similar mechanisms These could involve binding to the target protein, leading to changes in its conformation or activity
Biochemical Pathways
Given its structural similarity to other morpholine-based pharmaceuticals , it may influence similar biochemical pathways. The downstream effects of these pathways could include a range of cellular responses, depending on the specific targets and their roles in cellular function. More research is needed to identify the specific pathways affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets and its overall effectiveness
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-4-18(16)27-19(28)13-17(20(27)29)25-14-5-7-15(8-6-14)26-9-11-30-12-10-26/h1-8,17,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURHNHXWQUAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5011006.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)


![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5011039.png)


![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)